molecular formula C12H10B2O4S B2862243 (8-boronodibenzothiophen-2-yl)boronic Acid CAS No. 761405-37-2

(8-boronodibenzothiophen-2-yl)boronic Acid

Cat. No.: B2862243
CAS No.: 761405-37-2
M. Wt: 271.89
InChI Key: ZRFLHPYMEWINRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-boronodibenzothiophen-2-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

(8-boronodibenzothiophen-2-yl)boronic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of boronic acids often involves the formation of covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding . The Suzuki–Miyaura (SM) coupling reaction is a common application, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The development of new borane reagents and the exploration of novel chemistries using boron are promising future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-boronodibenzothiophen-2-yl)boronic Acid typically involves the reaction of dibenzothiophene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the dibenzothiophene moiety . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex boronic acids.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(8-boronodibenzothiophen-2-yl)boronic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted dibenzothiophene derivatives. These products have various applications in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-2-boronic acid
  • Benzothiophen-2-ylboronic acid
  • Thianaphthene-2-boronic acid

Uniqueness

(8-boronodibenzothiophen-2-yl)boronic Acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from other boronic acids .

Properties

IUPAC Name

(8-boronodibenzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFLHPYMEWINRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10B2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.